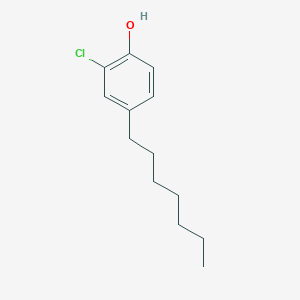

2-Chloro-4-heptylphenol

Description

Structure

3D Structure

Properties

CAS No. |

18979-96-9 |

|---|---|

Molecular Formula |

C13H19ClO |

Molecular Weight |

226.74 g/mol |

IUPAC Name |

4-chloro-2-heptylphenol |

InChI |

InChI=1S/C13H19ClO/c1-2-3-4-5-6-7-11-10-12(14)8-9-13(11)15/h8-10,15H,2-7H2,1H3 |

InChI Key |

LAMKHMJVAKQLOO-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CC(=C(C=C1)O)Cl |

Canonical SMILES |

CCCCCCCC1=C(C=CC(=C1)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 4 Heptylphenol and Its Analogs

Regioselective Chlorination Strategies of Heptylphenols

The direct chlorination of 4-heptylphenol (B162531) to selectively produce 2-chloro-4-heptylphenol is a significant synthetic challenge. Standard electrophilic aromatic substitution reactions on phenols, which are highly activated systems, often lead to a mixture of ortho- and para-isomers, and in some cases, polysubstituted products. chemistrysteps.comphysicsandmathstutor.com The hydroxyl group is a powerful ortho, para-director, making it difficult to achieve high selectivity for a single isomer without specialized catalytic systems. patsnap.com

To overcome this, researchers have developed catalyst-controlled methods to direct the chlorination specifically to the ortho position of para-substituted phenols like 4-heptylphenol. One highly efficient approach involves the use of a Lewis basic selenoether catalyst with N-chlorosuccinimide (NCS) as the chlorinating agent. nsf.gov This system has demonstrated the ability to achieve excellent ortho-selectivities (up to >20:1 ortho/para ratio) for various phenols, a significant improvement over the innate selectivity which typically favors the para product. nsf.gov The mechanism relies on the catalyst forming a complex with the chlorinating agent, which then delivers the chlorine to the ortho position, facilitated by hydrogen bonding with the phenolic hydroxyl group. nsf.gov

Another prominent strategy employs sulfur-containing compounds as catalysts in conjunction with sulfuryl chloride (SO2Cl2). mdpi.com Various sulfur compounds, from simple dialkyl sulfides to more complex poly(alkylene sulphide)s, have been shown to dramatically influence the regiochemical outcome of the chlorination. mdpi.comresearchgate.net For instance, the chlorination of phenol (B47542) and o-cresol (B1677501) using SO2Cl2 with specific poly(alkylene sulphide)s and a Lewis acid activator like AlCl3 can yield the para-chlorinated product with very high selectivity. mdpi.comresearchgate.net Conversely, by tuning the structure of the sulfur-based catalyst, the selectivity can be shifted. For p-substituted phenols, the goal is to find a catalyst that promotes ortho-chlorination. Studies have shown that the length of the spacer groups in bis(methylthio)alkanes and poly(alkylene sulphide)s is crucial in determining the para/ortho ratio, suggesting that different stable chlorinated intermediates are formed depending on the catalyst structure. researchgate.net

Table 1: Catalytic Systems for Regioselective Chlorination of Phenols

Catalyst System Chlorinating Agent Key Feature Reported Selectivity Reference Lewis basic selenoether N-Chlorosuccinimide (NCS) High ortho-selectivity for phenols. Up to >20:1 ortho/para ratio. nsf.gov Poly(alkylene sulphide)s / AlCl3 Sulfuryl Chloride (SO2Cl2) Selectivity depends on catalyst structure and substrate. High para-selectivity for phenol, o-cresol; high para-selectivity for m-cresol, m-xylenol. 1,ω-bis(methylthio)alkanes / AlCl3 Sulfuryl Chloride (SO2Cl2) Selectivity influenced by alkane chain length. Shorter chains favor p-selectivity for phenol; longer chains favor p-selectivity for m-cresol. N-chlorodialkylamines / Silica (B1680970) - Promotes ortho-chlorination. High ortho/para ratio (e.g., 15.8 for phenol).

Controlled Alkylation of Chlorophenols for Heptyl Chain Introduction

An alternative pathway to this compound involves the introduction of the heptyl group onto a pre-chlorinated phenol, specifically 2-chlorophenol. The classical method for this transformation is the Friedel-Crafts alkylation. mt.commasterorganicchemistry.com This reaction involves treating the aromatic ring with an alkylating agent, such as a heptyl halide or heptene, in the presence of a catalyst. mt.com

The primary challenge in this approach is controlling the regioselectivity. The hydroxyl and chloro substituents on the starting material direct the incoming electrophile, and controlling the reaction to achieve exclusive alkylation at the para position (position 4) is crucial. Phenol itself typically undergoes Friedel-Crafts alkylation to yield predominantly para-isomers. mlsu.ac.inmlsu.ac.in However, the reaction is notorious for issues like polysubstitution, where the initial alkylated product is more reactive than the starting material, and carbocation rearrangements of the alkylating agent. mt.commasterorganicchemistry.comgoogle.com

To achieve controlled para-alkylation, modern synthetic methods often move away from traditional homogeneous Lewis acid catalysts like aluminum chloride (AlCl3). google.comnih.gov While effective, these catalysts can be difficult to handle and often lead to mixtures of products. google.com The use of solid acid catalysts, such as zeolites, acid-treated clays, and supported heteropolyacids, offers significant advantages. google.comunive.it These heterogeneous catalysts can provide shape selectivity, favoring the formation of the less sterically hindered para-isomer. For example, a process using a heteropolyacid catalyst supported on zirconia has been shown to give high conversion and selectivity for p-tert-butylphenol from phenol and tert-butanol (B103910) under mild conditions. google.com Such systems are often more selective and can be easily recovered and regenerated, making the process more economically and environmentally viable. google.com

Table 2: Catalytic Systems for Friedel-Crafts Alkylation of Phenols

Catalyst Alkylating Agent Key Feature Typical Product Reference Aluminum Chloride (AlCl3) Alkyl Halides Traditional homogeneous Lewis acid catalyst. Mixtures of isomers, potential for polysubstitution. [34, 37] Hydrogen Fluoride (HF) tert-Butyl chloride Used as a strong acid catalyst. Predominantly para-isomers. [12, 22] Amberlyst-15 (Sulfonated Resin) Cyclohexene Heterogeneous acid catalyst, reusable. Shows a constant ortho/para ratio different from homogeneous catalysts. masterorganicchemistry.com Heteropolyacid on Zirconia Alcohols Solid acid catalyst, high conversion and selectivity. High selectivity for para-alkylated phenols. mlsu.ac.in

Catalytic Systems and Reaction Mechanism Elucidation in Phenol Functionalization

The functionalization of phenols, whether through chlorination or alkylation, proceeds via an electrophilic aromatic substitution (SEAr) mechanism. patsnap.com The phenol ring, activated by the electron-donating hydroxyl group, acts as a nucleophile, attacking an electrophilic species. chemistrysteps.compatsnap.com The catalyst's role is paramount in generating the electrophile and controlling the reaction's regioselectivity.

In Friedel-Crafts alkylation, a Lewis acid catalyst like AlCl3 or FeCl3 reacts with an alkyl halide to form a carbocation or a highly polarized complex that serves as the active electrophile. mt.commasterorganicchemistry.com This electrophile is then attacked by the electron-rich phenol ring, forming a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). physicsandmathstutor.commt.com A base then removes a proton from the site of substitution, restoring the ring's aromaticity and regenerating the catalyst. mt.com

In regioselective chlorination, the mechanism is more nuanced. For traditional chlorination, the catalyst helps generate a more potent electrophilic chlorine species. However, for the highly selective reactions, the catalyst actively directs the substitution. In the selenoether-catalyzed ortho-chlorination, the catalyst and chlorinating agent (NCS) are believed to form a catalyst-NCS complex. nsf.gov This complex positions the chlorine atom for preferential attack at the ortho position, guided by a hydrogen-bonding interaction with the phenol's -OH group. nsf.gov Similarly, sulfur-based catalysts form a sulfonium-like intermediate with the chlorinating agent (SO2Cl2). mdpi.com The steric and electronic properties of this bulky intermediate dictate the position of the subsequent attack on the phenol ring, allowing for fine-tuning of the ortho/para selectivity. mdpi.comresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msuniv.ac.inajrconline.org The twelve principles of green chemistry provide a framework for achieving this, with several being directly applicable to the synthetic routes discussed. ajrconline.orgrsc.org

A key principle is the use of catalysts over stoichiometric reagents. dokumen.pub Catalytic processes, especially those using highly efficient systems like the selenoether or poly(alkylene sulphide)s, reduce waste by being effective in small amounts and allowing for milder reaction conditions. nsf.govmdpi.com

Another focus is the replacement of hazardous solvents and catalysts. dokumen.pub Traditional Friedel-Crafts reactions often use volatile organic solvents and corrosive, water-sensitive Lewis acids like AlCl3, which generate significant waste. nih.gov A major advancement is the development of solid, reusable catalysts (heterogeneous catalysts) such as zeolites, clays, and supported catalysts. google.comajrconline.orgwhiterose.ac.uk These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for recycling. google.com

The use of safer solvents is another green chemistry goal. dokumen.pub Research into alternative reaction media, such as ionic liquids, is ongoing. rsc.orgresearchgate.net Ionic liquids are salts with low melting points that are non-volatile and can have excellent solvation properties, potentially replacing hazardous traditional solvents. rsc.org They have been investigated for promoting various reactions, including the halogenation of phenols, where they can accelerate reaction rates and influence selectivity. acs.orgarkat-usa.org Designing syntheses with high atom economy—maximizing the incorporation of all materials used in the process into the final product—is also a fundamental goal that guides the choice of reaction type and minimizes byproduct formation. rsc.orgwhiterose.ac.uk

Sophisticated Spectroscopic Characterization Techniques for 2 Chloro 4 Heptylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Chloro-4-heptylphenol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the aromatic and aliphatic protons and carbons.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as distinct signals in the downfield region, typically between 6.5 and 7.5 ppm. The specific chemical shifts and coupling patterns (doublets, doublets of doublets) of these protons are dictated by the substitution pattern on the benzene (B151609) ring. The proton on the carbon adjacent to the hydroxyl group will likely show a different chemical shift compared to the others due to the electron-donating effect of the hydroxyl group. The protons of the heptyl chain will appear in the upfield region, with the methylene (B1212753) group attached directly to the aromatic ring showing a characteristic triplet.

The ¹³C NMR spectrum will complement the ¹H NMR data, with the aromatic carbons resonating in the 110-160 ppm range. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the hydroxyl group (C-OH) will have characteristic chemical shifts influenced by the electronegativity of these substituents. The carbons of the heptyl group will appear at the higher field end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly in experimental conditions)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| Aromatic C-Cl | - | 120 - 130 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-Heptyl | - | 140 - 150 |

| -CH₂- (Heptyl, α to ring) | 2.5 - 2.7 | 35 - 40 |

| -CH₂- (Heptyl) | 1.2 - 1.6 | 22 - 32 |

| -CH₃ (Heptyl) | 0.8 - 0.9 | ~14 |

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, confirming the substitution pattern and the structure of the heptyl chain.

Advanced Mass Spectrometry (MS) Applications for Molecular Fragmentation and Isotopic Profiling

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₃H₁₉ClO.

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak.

Electron ionization (EI) mass spectrometry will induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is expected to show characteristic losses. A prominent fragmentation pathway would be the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), resulting in the loss of a hexyl radical and the formation of a stable benzylic cation. Another likely fragmentation is the loss of the entire heptyl chain.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: m/z values are for the most abundant isotopes)

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 226.1 | Molecular ion (for ³⁵Cl) |

| [M+2]⁺ | 228.1 | Molecular ion (for ³⁷Cl) |

| [M-C₆H₁₃]⁺ | 141.0 | Loss of hexyl radical |

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated and used for identification purposes. For the protonated molecule [M+H]⁺, the predicted CCS is approximately 151.1 Ų. uni.lu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound. spectroscopyonline.com

The FTIR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is indicative of hydrogen bonding. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the heptyl group will be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring will give rise to bands in the 1450-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations are expected in the 1200-1400 cm⁻¹ range. The C-Cl stretching vibration will likely appear as a sharp band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. americanpharmaceuticalreview.com While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-H stretches of the heptyl chain should be clearly visible. The C-Cl stretch is also typically Raman active. The combination of FTIR and Raman spectra offers a more complete vibrational profile of the molecule. spectroscopyonline.com

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | FTIR (strong, broad) |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman (medium) |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman (medium to strong) |

| C-O Stretch / O-H Bend | 1200 - 1400 | FTIR (medium) |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Studies and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The phenolic chromophore is expected to exhibit absorption bands in the ultraviolet region. Typically, substituted phenols show two main absorption bands corresponding to π → π* transitions of the benzene ring. The presence of the chloro and heptyl substituents will cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted phenol (B47542).

Fluorescence spectroscopy can also be employed to study the electronic properties of this compound. biocompare.com Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The fluorescence spectrum can provide information about the excited state of the molecule and can be sensitive to the local environment. The sensitivity and specificity of fluorescence spectroscopy make it a valuable tool for quantitative analysis, even at low concentrations. drawellanalytical.com

Table 4: Expected Electronic Spectroscopy Data for this compound

| Technique | Parameter | Expected Value |

|---|---|---|

| UV-Vis Spectroscopy | λ_max (π → π*) | ~270 - 280 nm |

| UV-Vis Spectroscopy | λ_max (π → π*) | ~220 - 230 nm |

| Fluorescence Spectroscopy | Excitation Wavelength | ~270 - 280 nm |

X-ray Diffraction Analysis for Crystalline State Elucidation and Solid-State Interactions

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in the crystalline state of this compound. rsc.org A single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the aromatic ring and the conformation of the heptyl chain in the solid state.

Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions between the aromatic rings and the heptyl chains. nih.gov These interactions govern the physical properties of the solid material, including its melting point and solubility. Powder X-ray diffraction (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample. primescholars.com

Table 5: Potential Information from X-ray Diffraction of this compound

| Parameter | Information Gained |

|---|---|

| Unit Cell Dimensions | Crystal system and lattice parameters |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D structure of the molecule |

| Bond Lengths and Angles | Geometric details of the molecule |

| Intermolecular Interactions | Hydrogen bonding, π-stacking, van der Waals forces |

Computational Chemistry and Molecular Modeling of 2 Chloro 4 Heptylphenol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 2-Chloro-4-heptylphenol, these calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and key reactivity indices.

Detailed research findings from DFT calculations would reveal the influence of the chloro, hydroxyl, and heptyl substituents on the electronic environment of the phenol (B47542) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and distributions are fundamental to understanding chemical reactivity. The HOMO is typically localized on the phenol ring and the oxygen atom, indicating these are the primary sites for electrophilic attack and oxidation. Conversely, the LUMO distribution would indicate the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

| Predicted Electronic and Reactivity Descriptors for this compound | |

| Parameter | Predicted Value/Description |

| HOMO Energy | Expected to be relatively high, indicating susceptibility to oxidation. |

| LUMO Energy | Expected to be relatively low, suggesting a capacity to accept electrons. |

| HOMO-LUMO Gap | A moderate gap, indicating a balance of stability and reactivity. |

| Dipole Moment | A significant dipole moment arising from the polar hydroxyl and chloro groups. |

| Electrostatic Potential | Negative potential around the oxygen and chlorine atoms; positive potential on the hydroxyl hydrogen. |

| Predicted pKa | Lower than that of phenol, due to the acidifying effect of the chlorine atom. |

Molecular Dynamics Simulations for Conformational Landscape and Solvation Behavior Analysis

Molecular dynamics (MD) simulations provide a means to explore the dynamic nature of this compound, including its conformational flexibility and its behavior in different solvent environments. nih.govrsc.org All-atom MD simulations can track the movements of every atom in the molecule over time, offering a detailed picture of its dynamic behavior. rsc.org

The solvation behavior of this compound is also a key aspect that can be investigated using MD. In an aqueous environment, the polar phenolic head group will form hydrogen bonds with water molecules, while the nonpolar heptyl tail will be subject to hydrophobic effects. Simulations can visualize the structure of the solvation shell around the molecule, showing the arrangement of water molecules and providing insights into its solubility. In nonpolar solvents, the interactions would be dominated by van der Waals forces.

| Parameters for Molecular Dynamics Simulation of this compound | |

| Force Field | A suitable all-atom force field such as AMBER or CHARMM. |

| Solvent Models | Explicit water models (e.g., TIP3P) for aqueous simulations; a nonpolar solvent like hexane (B92381) for lipophilic studies. |

| Simulation Time | Nanoseconds to microseconds to adequately sample conformational space. |

| Properties to Analyze | Root Mean Square Deviation (RMSD), Radius of Gyration, Radial Distribution Functions, Hydrogen Bond Analysis. |

| Expected Outcomes | Characterization of dominant conformers of the heptyl chain and detailed analysis of solute-solvent interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Analogous Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bohrium.com For phenolic compounds analogous to this compound, QSAR models have been successfully developed for a range of activities, including antioxidant capacity, cytotoxicity, and antimicrobial effects. bohrium.comnih.govfrontiersin.org

A QSAR study on a series of alkyl- and chloro-substituted phenols would involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), hydrophobic (e.g., LogP), steric (e.g., molecular volume, surface area), and topological. researchgate.net By correlating these descriptors with experimentally measured biological activities, a predictive model can be built.

| Hypothetical QSAR Model for Antibacterial Activity of Substituted Phenols | |

| Biological Activity | Minimum Inhibitory Concentration (MIC) against a bacterial strain. |

| Relevant Descriptors | LogP (lipophilicity), Dipole Moment (polarity), Molecular Surface Area (size). |

| QSAR Equation (Example) | log(1/MIC) = c0 + c1LogP - c2(Dipole Moment)² + c3*(Molecular Surface Area) |

| Interpretation | The model suggests that antibacterial activity increases with lipophilicity and molecular size, but decreases with very high polarity, indicating a mechanism involving membrane interaction. |

Molecular Docking Studies with Relevant Biomolecular Targets for Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can be employed to identify potential protein targets and to understand the molecular basis of its biological effects.

Given its structural similarity to other phenolic compounds known to be endocrine disruptors, a likely biomolecular target for this compound is the estrogen receptor. ontosight.aiacs.org Docking simulations could predict how the molecule fits into the ligand-binding pocket of the receptor and identify the key interactions responsible for binding. These would likely include a hydrogen bond between the phenolic hydroxyl group and a polar residue in the binding site, as well as hydrophobic interactions between the heptyl chain and nonpolar residues. The chlorine atom could also participate in halogen bonding.

Other potential targets could include enzymes involved in microbial metabolism, which would be relevant to its potential antimicrobial properties. nih.gov For example, docking into the active site of a bacterial enzyme could reveal how this compound might act as an inhibitor. The results of docking studies are typically summarized in a scoring function that estimates the binding affinity.

| Hypothetical Molecular Docking Results of this compound with Estrogen Receptor Alpha | |

| Protein Target | Human Estrogen Receptor Alpha (Ligand Binding Domain). |

| Binding Site Residues | Arg394, Glu353, His524, and various hydrophobic residues. |

| Predicted Interactions | Hydrogen bond from the phenolic -OH to Glu353; Hydrophobic interactions of the heptyl chain with Leu387, Met421, etc.; Potential halogen bond from the chlorine atom. |

| Docking Score | A negative value indicating a favorable binding affinity. |

| Implication | The compound shows potential to bind to the estrogen receptor, suggesting possible endocrine-disrupting activity. |

Environmental Fate and Biogeochemical Transformations of 2 Chloro 4 Heptylphenol

Abiotic Degradation Pathways in Aquatic and Terrestrial Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2-Chloro-4-heptylphenol, these pathways primarily include photochemical degradation (photolysis) and, to a lesser extent, hydrolysis and oxidation under specific environmental conditions. wur.nl

Photochemical degradation, or photolysis, is a significant abiotic pathway for the breakdown of phenolic compounds in sunlit surface waters. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. For chlorinated phenols, a key mechanism is reductive dehalogenation, where the carbon-chlorine bond is broken. This can be initiated directly by UV light or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). mdpi.com

The presence of the heptyl group on the phenol (B47542) ring may influence the photochemical kinetics. While the aromatic ring is the primary site of light absorption, the alkyl chain can affect the molecule's solubility and its interaction with other substances in the water, such as dissolved organic matter, which can either enhance or inhibit photodegradation. Studies on other phenolic compounds have shown that degradation generally follows first-order kinetics. mdpi.com The rate of this degradation is dependent on factors such as light intensity, pH, and the presence of photosensitizing agents. scholaris.ca

Table 1: Representative Photodegradation Kinetics of Structurally Similar Phenolic Compounds

| Compound | Conditions | Observed Half-Life | Kinetic Model |

|---|---|---|---|

| Phenol | UV Illumination with TiO₂/SiO₂ catalyst | ~60 minutes (for complete removal) | Pseudo-first-order mdpi.com |

| 4-Chlorophenol (B41353) | Solar photo-Fenton reaction | ~45 minutes (for complete degradation) | Pseudo-first-order researchgate.net |

| Nonylphenol | Susceptible to photolysis in water | Not specified, but noted as a degradation pathway | Not specified wur.nl |

This table presents data for structurally related compounds to infer the potential behavior of this compound.

Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not a significant degradation pathway for chlorophenols like this compound under typical environmental pH and temperature conditions. The carbon-chlorine bond on an aromatic ring is notably resistant to hydrolysis. wur.nl Similarly, the alkyl and aromatic C-C bonds are stable against hydrolytic cleavage.

Oxidative transformation processes, however, can contribute to the degradation of this compound. In aquatic environments, this can occur through reactions with reactive oxygen species such as hydroxyl radicals (•OH), which are powerful, non-selective oxidants. researchgate.net These radicals can be generated through various processes, including the Fenton reaction (involving iron ions and hydrogen peroxide). researchgate.net Oxidation can lead to the hydroxylation of the aromatic ring and the eventual cleavage of the ring structure. The rate of oxidation is highly dependent on the concentration of oxidants and the presence of catalysts. researchgate.netacs.org

Microbial Degradation and Biotransformation Pathways

Microbial degradation is a crucial process for the complete removal of persistent organic pollutants from the environment. Various bacteria and fungi have demonstrated the ability to break down chlorinated and alkylated phenols, often using them as a source of carbon and energy. nih.govresearchgate.net

The biodegradation of this compound likely initiates with enzymatic attacks on either the chlorine substituent or the alkyl side chain. One key initial step for chlorinated aromatics is reductive dechlorination, an anaerobic process where the chlorine atom is replaced by a hydrogen atom. nih.govwikipedia.org This process, known as organohalide respiration, uses the chlorinated compound as an electron acceptor. wikipedia.org

Another critical step is the hydroxylation of the aromatic ring, often catalyzed by monooxygenase or dioxygenase enzymes. This step can destabilize the aromatic ring, making it susceptible to cleavage. For alkylphenols, degradation can also begin with the oxidation of the alkyl chain. nih.govpnas.org Following initial modifications, the aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. nih.gov Laccases, enzymes produced by white-rot fungi, have also been shown to mediate the dechlorination of chlorophenols through oxidative coupling reactions. nih.gov

No single microbial species may possess all the enzymatic machinery required to completely mineralize a complex molecule like this compound. Therefore, degradation is often carried out by microbial consortia, where different species perform sequential steps in the degradation pathway. nih.govfrontiersin.orgyoutube.com For instance, one species might perform the initial dechlorination, while another cleaves the aromatic ring of the resulting 4-heptylphenol (B162531).

Bacterial genera such as Pseudomonas, Rhodococcus, and Burkholderia are well-known for their ability to degrade chlorophenols and other aromatic compounds. nih.govresearchgate.net These bacteria often employ either ortho- or meta-cleavage pathways to break open the aromatic ring after its initial hydroxylation. researchgate.net The development of stable microbial consortia, whether naturally occurring or artificially constructed, is seen as a promising strategy for the bioremediation of environments contaminated with complex pollutants. frontiersin.orgyoutube.comfrontiersin.orgmdpi.com Studies on the degradation of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) show that biotransformation often leads to intermediates like 4-chlorophenol and phenol, which are then further degraded by the microbial community. nih.gov

Table 2: Microbial Genera Known for Degrading Related Phenolic Compounds

| Microbial Genus | Compound Class Degraded | Key Degradation Step |

|---|---|---|

| Pseudomonas | Chlorophenols, Alkylphenols | Aromatic ring cleavage, Hydroxylation nih.govnih.govresearchgate.net |

| Rhodococcus | Chlorophenols | Aromatic ring cleavage nih.gov |

| Burkholderia | Chlorinated aminophenols | Deamination, Ring cleavage nih.gov |

| Dehalococcoides | Chlorinated ethenes | Reductive dechlorination wikipedia.org |

| Ganoderma lucidum (fungus) | Dichlorophenols | Laccase-mediated dechlorination nih.gov |

This table lists microorganisms capable of degrading compounds structurally similar to this compound, highlighting potential actors in its biotransformation.

Environmental Partitioning and Transport Modeling for Fate Prediction

The environmental distribution of this compound is dictated by its physicochemical properties, primarily its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). The presence of both a polar hydroxyl group and nonpolar chlorine and heptyl groups gives the molecule hydrophobic (water-repelling) characteristics. The long heptyl chain, in particular, will significantly increase its hydrophobicity and Kow value compared to simpler chlorophenols.

This high hydrophobicity suggests that this compound will have a strong tendency to partition from water into more organic phases. nih.govnih.gov In aquatic systems, it is likely to adsorb to suspended particulate matter and accumulate in sediments. nih.gov In terrestrial environments, it will bind strongly to soil organic matter, which will limit its mobility and leaching into groundwater but increase its persistence in the soil compartment. nih.govnih.gov This behavior is consistent with observations for other long-chain alkylphenols and highly chlorinated phenols, which are known to accumulate in soil and sediment. nih.govnih.gov

Fate and transport models use these physicochemical properties to predict the environmental distribution of a chemical. mtu.eduepa.gov For this compound, models would likely predict low concentrations in water and air, with soil and sediment acting as the primary environmental sinks. nih.govvu.nl

Table 3: Predicted Environmental Partitioning Behavior of this compound Based on Structural Analogs

| Environmental Compartment | Predicted Behavior | Justification Based on Structural Features |

|---|---|---|

| Water | Low persistence in the aqueous phase | High hydrophobicity due to the heptyl chain leads to partitioning to sediment/particulate matter. nih.gov |

| Soil/Sediment | Strong adsorption and accumulation | High affinity for organic carbon (Koc) driven by the nonpolar alkyl and chloro-aromatic structure. nih.govnih.gov |

| Air | Low volatility | The phenolic hydroxyl group and high molecular weight reduce vapor pressure, limiting atmospheric transport. |

| Biota | Potential for bioaccumulation | High octanol-water partition coefficient (Kow) suggests it may accumulate in the fatty tissues of organisms. wikipedia.org |

Advanced Analytical Methodologies for Trace Environmental Detection of this compound

The detection of emerging environmental contaminants such as this compound at trace levels presents a significant analytical challenge. Due to their potential for persistence and toxicity, highly sensitive and selective methods are required for their quantification in complex environmental matrices like water and soil. researchgate.net The long alkyl chain of this compound imparts hydrophobic properties, while the chlorinated phenolic ring maintains polarity, influencing its behavior during extraction and analysis. smolecule.com Advanced analytical strategies focus on efficient sample preconcentration and sophisticated instrumental analysis to achieve the low detection limits necessary for environmental monitoring.

Novel Sample Preparation Techniques (e.g., Solid-Phase Microextraction, Dispersive Liquid-Liquid Microextraction)

Effective sample preparation is crucial for isolating and concentrating trace analytes from environmental samples, thereby enhancing detection sensitivity and reducing matrix interference. Modern techniques like Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) offer significant advantages over traditional methods by minimizing solvent consumption, reducing sample handling, and often improving extraction efficiency. d-nb.infomdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample. researchgate.net Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a chromatograph for thermal desorption and analysis. researchgate.net SPME can be performed by direct immersion into a liquid sample or by exposure to the headspace above the sample (HS-SPME), which is particularly suitable for volatile and semi-volatile compounds. dphen1.com The choice of fiber coating is critical for selective extraction; common coatings for phenolic compounds include polyacrylate (PA) and polydimethylsiloxane/divinylbenzene (PDMS/DVB). researchgate.netdphen1.com

Key parameters optimized for the SPME of chlorophenols include extraction time, temperature, sample agitation, and the ionic strength of the sample, which can be adjusted by adding salt to enhance the extraction of analytes. dphen1.com For instance, studies on various chlorophenols have shown that different optimal temperatures can be used to maximize extraction efficiency depending on the specific volatility and polarity of the target compound. dphen1.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid microextraction technique based on the partitioning of analytes between a small volume of an extraction solvent and the aqueous sample. thermofisher.com The method involves the rapid injection of a mixture of an extraction solvent (typically a halogenated solvent) and a disperser solvent (like methanol (B129727) or acetone) into the aqueous sample. thermofisher.comnih.gov This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid analyte transfer. thermofisher.com Following extraction, the mixture is centrifuged to separate the sedimented organic phase, which is then collected for analysis. researchgate.net DLLME is recognized for its high enrichment factors and speed. thermofisher.com

The selection of the extraction and disperser solvents is paramount in DLLME. The extraction solvent must be immiscible with water and have a higher density than water to allow for collection after centrifugation, while the disperser solvent must be miscible with both the extraction solvent and the aqueous sample. nih.gov

The following table summarizes typical performance data for these novel preparation techniques in the analysis of related chlorophenolic compounds.

| Parameter | Solid-Phase Microextraction (SPME) | Dispersive Liquid-Liquid Microextraction (DLLME) |

| Principle | Adsorption/absorption onto a coated fiber. researchgate.net | Partitioning into a dispersed micro-volume of extraction solvent. thermofisher.com |

| Typical Solvents | Solvent-free (for extraction). mdpi.com | Small volumes of extraction (e.g., dichloromethane) and disperser (e.g., methanol) solvents. thermofisher.com |

| Extraction Time | 5-60 minutes. dphen1.com | Very rapid (< 1-2 minutes). thermofisher.com |

| Enrichment Factor | High | Very High. thermofisher.com |

| Automation | Easily automated. dphen1.com | Can be automated. thermofisher.com |

| Example Analytes & Recovery | Various chlorophenols (83-114% recovery). nih.gov | 2,4,6-trichlorophenol (85.2-101.4% recovery). nih.gov |

| Example Detection Limits | fg level for some chlorophenols. nih.gov | 3.0-8.7 ng/L for various chloroanisoles and 2,4,6-trichlorophenol. nih.gov |

Hyphenated Chromatographic-Spectrometric Techniques (e.g., GC-MS/MS, LC-QTOF-MS) for Ultrasensitive Analysis

To achieve unambiguous identification and precise quantification of trace environmental contaminants, extraction techniques are coupled with powerful hyphenated analytical systems. These systems combine the separation capabilities of chromatography with the high selectivity and sensitivity of mass spectrometry.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds, including chlorophenols. thermofisher.com In this method, compounds are first separated based on their boiling points and interaction with a capillary column in the gas chromatograph. chromforum.org The separated analytes then enter a tandem mass spectrometer, which operates in modes such as Selected Reaction Monitoring (SRM). In SRM mode, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. thermofisher.com This process provides two levels of mass selectivity, significantly reducing background noise and matrix effects, leading to extremely low detection limits and high confirmation confidence. thermofisher.com For phenolic compounds, a derivatization step, such as silylation, is sometimes employed to increase volatility and improve chromatographic peak shape. researchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful tool for analyzing a broader range of compounds, including those that are less volatile or thermally labile. nih.gov The LC system separates analytes in the liquid phase before they are ionized (commonly via electrospray ionization, ESI) and introduced into the mass spectrometer. nih.gov The QTOF mass analyzer provides high-resolution, accurate mass measurements of both precursor and fragment ions. This capability allows for the determination of the elemental composition of an unknown compound and can be used in "suspect screening" workflows. nih.gov In such an approach, full-scan mass spectral data is acquired and then retrospectively searched against a database of potential environmental contaminants to identify compounds that may be present in a sample, even without authentic analytical standards. nih.gov This makes LC-QTOF-MS particularly valuable for identifying novel or unexpected transformation products of compounds like this compound in the environment.

The table below outlines key performance characteristics of these hyphenated techniques as applied to the analysis of related phenolic compounds.

| Feature | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-QTOF-MS) |

| Principle | Separation of volatile/semi-volatile compounds followed by selective mass filtering (e.g., SRM). thermofisher.com | Separation of polar/non-volatile compounds followed by high-resolution, accurate mass analysis. nih.gov |

| Analyte Suitability | Volatile and semi-volatile compounds; derivatization may be required for polar groups. researchgate.net | Wide range of polarities and volatilities. nih.gov |

| Selectivity | Extremely high due to SRM. thermofisher.com | Very high due to accurate mass measurement. nih.gov |

| Mode of Analysis | Primarily targeted analysis. thermofisher.com | Targeted, suspect screening, and non-targeted analysis. nih.gov |

| Example Linearity | Good linearity over a range of 2 to 200 ppb for alkylphenols. thermofisher.com | N/A (often used for screening). |

| Key Advantage | Exceptionally low detection limits for targeted analytes. thermofisher.com | Ability to identify unknown compounds and conduct comprehensive screening. nih.gov |

Note: The performance data is based on the analysis of analogous alkylphenol and other environmental organic acids, as specific data for this compound was not available in the cited literature.

Mechanistic Investigations of 2 Chloro 4 Heptylphenol Bioactivity

Enzyme Inhibition Kinetics and Mechanism-Based Studies

The interaction of phenolic compounds with enzymes is a critical area of study. Although specific target enzymes for 2-chloro-4-heptylphenol have not been definitively identified in the literature, research on similar molecules provides a framework for understanding its potential as an enzyme inhibitor.

Identification and Characterization of Target Enzyme Systems

Enzymes are frequent targets for phenolic compounds, and inhibition of their activity is a key therapeutic and toxicological mechanism. nih.gov For chlorinated phenols, a significant body of research exists around their microbial degradation, which involves specific enzyme systems. For instance, bacteria capable of breaking down chloronitrophenols utilize enzymes like flavin-dependent monooxygenases and dioxygenases to initiate the catabolic pathway. frontiersin.orgplos.orgeeer.org These enzymes hydroxylate the aromatic ring, leading to its eventual cleavage. plos.org While this relates to biodegradation rather than bioactivity in higher organisms, it establishes that the chlorinated phenol (B47542) structure is a substrate for specific enzymatic action.

In mammalian systems, phenols are known to interact with a variety of enzymes. For example, aryl sulfotransferases, which are involved in the metabolism and detoxification of phenolic compounds, recognize phenols as substrates. acs.org The mechanism of these enzymes involves the transfer of a sulfuryl group to the phenolic hydroxyl, a process that can be modeled to predict substrate specificity. acs.org It is plausible that this compound could interact with similar metabolic enzymes.

Receptor Binding Affinity and Ligand-Receptor Interaction Mechanisms (e.g., Estrogen Receptors)

A primary mechanism by which alkylphenols exert biological effects is through interaction with nuclear receptors, most notably the estrogen receptor (ER). oup.comresearchgate.net These compounds are classified as xenoestrogens, or environmental estrogens, due to their ability to bind to the ER and mimic the effects of the endogenous hormone, 17β-estradiol. researchgate.netnih.gov

Computational and Experimental Characterization of Binding Sites and Modes

The binding affinity of a compound for a receptor is experimentally determined using competitive binding assays. nih.gov In a typical ER binding assay, a radiolabeled form of estradiol (B170435) (e.g., [³H]-E₂) is incubated with a source of estrogen receptors, such as rat uterine cytosol. nih.govoup.com A test compound is then added at increasing concentrations to compete with the radiolabeled estradiol for binding to the receptor. The concentration of the test chemical that displaces 50% of the bound radiolabel is its IC₅₀ value. nih.gov

For many alkylphenols, this interaction is one of true competitive inhibition, meaning the compound binds to the same site on the receptor as the natural ligand. oup.comoup.com While this compound has not been specifically tested in the available literature, its close structural analog, 4-heptylphenol (B162531), has been. In a competitive binding assay using rat estrogen receptors, 4-heptylphenol was found to be a binder with a determined IC₅₀ value. oup.com This strongly suggests that this compound would also bind to the estrogen receptor.

Computational methods, such as molecular docking, complement these experimental findings by modeling the interaction between the ligand (the chemical) and the receptor at a molecular level. acs.orgnih.gov These models can predict the binding pose of a molecule within the receptor's ligand-binding pocket and estimate the strength of the interaction, providing insight into the specific amino acid residues involved in the binding. nih.gov

Estrogen Receptor Binding Affinity of 4-Heptylphenol

| Compound | Receptor System | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| 4-Heptylphenol | Rat Uterine Cytosolic Estrogen Receptor | IC₅₀ | 42.0 | oup.com |

Structure-Activity Relationship (SAR) Analysis for Molecular Recognition

Structure-Activity Relationship (SAR) analysis identifies the key molecular features responsible for a compound's biological activity. For the estrogenicity of alkylphenols, several structural features are critical for receptor binding. researchgate.net

The foundational structure for binding is a phenol ring, where the hydroxyl (-OH) group is essential for interacting with key amino acid residues in the ER's binding pocket. The most potent estrogenic alkylphenols have an alkyl group at the para-position (position 4) relative to the hydroxyl group. researchgate.net The size and branching of this alkyl chain also modulate activity, with alkyl chains of certain lengths showing higher potency. researchgate.net

In the case of this compound, it possesses the key phenolic hydroxyl group and a C7 (heptyl) alkyl chain at the para-position, features consistent with estrogenic activity. The addition of a chlorine atom at the ortho-position (position 2) introduces both steric bulk and an electron-withdrawing element. The presence of electron-withdrawing groups is known to influence the biological activity of molecules. researchgate.net This substitution could potentially alter the binding affinity for the ER compared to its non-chlorinated counterpart, 4-heptylphenol, by affecting how the molecule fits into the binding pocket or by altering the electronic properties of the phenolic ring.

Molecular Mechanism of Action in Cellular Pathways and Biological Systems

Based on the evidence from related compounds, the principal molecular mechanism of action for this compound in mammalian systems is likely endocrine disruption via its interaction with the estrogen receptor. oup.comontosight.ai

When a xenoestrogen like an alkylphenol binds to the estrogen receptor, it can act as an agonist (mimicking the natural hormone) or an antagonist (blocking the natural hormone). This binding causes a conformational change in the receptor, which then typically dimerizes and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. nih.gov This interaction can either activate or repress the transcription of these genes, leading to an alteration in protein synthesis and subsequent physiological responses. nih.gov

The pathways affected are those normally regulated by estrogen, including those involved in reproduction, development, and homeostasis. By inappropriately activating these pathways, xenoestrogens can disrupt normal endocrine function.

A distinct molecular mechanism exists in the context of environmental microbiology. Certain bacteria have evolved specific catabolic pathways to use chlorinated phenols as a source of carbon and energy. frontiersin.org This process involves a series of enzymatic reactions, initiated by monooxygenases or dioxygenases, that break down the compound into central metabolic intermediates. plos.orgeeer.org This represents a mechanism of degradation rather than a mechanism of bioactivity within a host organism.

Derivatization Strategies for Enhanced Analytical Performance and Specialized Applications of 2 Chloro 4 Heptylphenol

Chemical Derivatization for Improved Chromatographic Separation and Signal Response

In chromatographic analysis, particularly gas chromatography (GC), the direct analysis of phenolic compounds like 2-Chloro-4-heptylphenol can be challenging. The polar hydroxyl group can lead to poor peak shape (tailing) due to interactions with the stationary phase, and its low volatility can require high temperatures that risk thermal degradation. jfda-online.com Chemical derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group, significantly improving analytical performance. jfda-online.comresearchgate.net

Common derivatization techniques applicable to this compound for chromatographic analysis include:

Silylation: This is one of the most prevalent methods for derivatizing compounds with active hydrogen atoms, such as phenols. Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the phenolic hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. dphen1.com This transformation masks the polar hydrogen, increases the molecule's volatility, and improves its thermal stability, making it ideal for GC-MS analysis. researchgate.netdphen1.com The derivatization with BSTFA can be extremely rapid, often completing within seconds at the high temperatures of a GC injection port. dphen1.com Studies on similar phenolic compounds have shown that silylation significantly enhances sensitivity and reproducibility. researchgate.net

Acylation: This strategy involves reacting the phenol (B47542) with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride). jfda-online.com This process forms a more volatile ester derivative. The incorporation of fluorine atoms has the added benefit of making the derivative highly responsive to electron capture detectors (ECD), a sensitive detector used in GC. jfda-online.comlibretexts.org This can dramatically lower the limits of detection for trace analysis.

Alkylation: Alkylation reagents convert the acidic phenol into a more stable ether. A notable example is the use of pentafluoropyridine (B1199360) (PFP) in the presence of a phase-transfer catalyst. researchgate.net This method produces 4-tetrafluoropyridyl derivatives, which are suitable for GC-MS analysis. researchgate.net Another reagent, pentafluorobenzyl bromide (PFB-Br), reacts with phenols to add a PFB group, which also enhances ECD response. libretexts.org

Carbamate Formation: Reagents like isobutoxycarbonyl (isoBOC) chloride can be used to convert phenols into their corresponding isobutoxycarbonyl derivatives. This method has been successfully applied to a range of phenolic compounds for GC/MS-SIM analysis, demonstrating good recoveries and low limits of quantitation. eeer.org

The choice of derivatization agent depends on the analytical matrix, the required sensitivity, and the specific instrumentation available.

Table 1: Comparison of Derivatization Reagents for Chromatographic Analysis of Phenols

| Derivatization Agent | Reagent Class | Derivative Formed | Key Advantages | Primary Technique |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylating Agent | Trimethylsilyl Ether | Increases volatility and thermal stability; rapid reaction. researchgate.netdphen1.com | GC-MS |

| Pentafluoropropionic Anhydride (PFPA) | Acylating Agent | Fluoroacyl Ester | Increases volatility; enhances Electron Capture Detector (ECD) response. jfda-online.com | GC-ECD, GC-MS |

| Pentafluoropyridine (PFP) | Alkylating Agent | Tetrafluoropyridyl Ether | Stable derivative; good for mass spectrometry. researchgate.net | GC-MS |

| Isobutoxycarbonyl (isoBOC) Chloride | Acylating Agent | Isobutoxycarbonyl Ester | Clean derivatization with good linearity and recovery. eeer.org | GC-MS |

Derivatization for Enhanced Spectroscopic Detectability and Specificity

Beyond improving chromatographic behavior, derivatization is a powerful tool for enhancing the detectability of this compound in spectroscopic methods like UV-Visible spectrophotometry, fluorescence detection, and mass spectrometry (MS). journalajacr.comnih.gov This is achieved by introducing specific chemical moieties (chromophores, fluorophores, or chargeable groups) into the molecule. journalajacr.comnih.gov

For UV-Visible Detection: While the phenol ring of this compound has some native UV absorbance, derivatization can introduce a chromophore—a functional group that absorbs light more strongly in the UV-Visible range. journalajacr.com Reagents like benzoyl chloride or 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) can be used to create derivatives with high molar absorptivity, thereby increasing the sensitivity of HPLC-UV analysis. journalajacr.com

For Fluorescence Detection: For even greater sensitivity, a fluorophore can be attached. Fluorescence detectors can achieve much lower detection limits than UV detectors. A classic reagent for derivatizing phenols to produce fluorescent products is dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride). ddtjournal.com The resulting dansyl-ether derivative is highly fluorescent and can be detected at very low concentrations. Other reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) also impart strong fluorescence to phenolic compounds. libretexts.org

For Mass Spectrometry (MS) Detection: Derivatization can significantly improve ionization efficiency in MS, particularly with electrospray ionization (ESI). nih.gov Phenols are neutral compounds and often exhibit low ionization efficiency. ddtjournal.com By introducing a permanently charged group or a group that is easily protonated (like a tertiary amine), the response in positive-ion ESI-MS can be dramatically enhanced. nih.govddtjournal.com For example, rhodamine-type reagents can be used to introduce a quaternary ammonium (B1175870) group, which ensures high ionization efficiency and leads to substantial signal improvement in LC-MS analysis. nih.gov

Table 2: Derivatization Strategies for Enhanced Spectroscopic Detection

| Detection Method | Strategy | Example Reagent | Effect on Molecule |

| HPLC-UV | Introduce a strong chromophore | Benzoyl Chloride | Forms a benzoyl ester with enhanced UV absorbance. journalajacr.com |

| HPLC-Fluorescence | Introduce a fluorophore | Dansyl Chloride | Forms a highly fluorescent dansyl ether. ddtjournal.com |

| LC-MS (ESI+) | Introduce a readily ionizable group | Rhodamine B (activated) | Adds a quaternary ammonium group for high ionization efficiency. nih.gov |

Functional Derivatization for Immobilization in Biosensors or Catalytic Systems

Functional derivatization aims to equip this compound with a reactive "handle" that allows it to be covalently bonded to a solid surface, such as a biosensor chip, a polymer matrix, or a catalytic support. This immobilization is crucial for creating specific tools for detection or chemical processing.

The strategy involves modifying the this compound molecule to introduce a functional group suitable for coupling reactions. While the phenolic hydroxyl group itself can be used for certain immobilization chemistries (e.g., coupling to epoxy-activated surfaces), introducing a different functional group can provide more versatile or stable linkages.

A relevant approach is demonstrated in the development of molecularly imprinted polymers (MIPs) for the selective extraction of chlorophenols. nih.gov In one study, 2-chlorophenol, a molecule with limited functional groups for creating selective binding sites, was derivatized with 4-amino-anti-pyrine (4-AAP). nih.gov This reaction enlarged the molecule and added more binding sites, which allowed for the creation of a highly selective MIP. nih.gov This principle of "functionalizing for recognition" is directly applicable to this compound. By derivatizing it to create a larger, more structurally complex molecule, one could create highly specific biosensors or sorbents for its detection and capture.

Potential functional derivatization strategies for immobilization include:

Introduction of a Carboxylic Acid: The phenol could undergo reactions to add a carboxyl group, which can then be used to form stable amide bonds with amine-functionalized surfaces.

Introduction of an Amine Group: Adding a primary amine to the structure would allow for coupling to surfaces functionalized with carboxyl groups, aldehydes, or N-hydroxysuccinimide (NHS) esters.

Using the Phenolic Hydroxyl Group: The native hydroxyl group can be directly coupled to surfaces with specific chemistries, such as those activated with tosyl chloride or epoxy groups, forming stable ether linkages.

These functionalization approaches transform this compound from a simple analyte into a building block for advanced materials and analytical devices.

Emerging Research Frontiers and Unexplored Avenues for 2 Chloro 4 Heptylphenol

Integration of Multi-Omics Technologies for Comprehensive Bioactivity Assessment

The biological activity of phenolic compounds is a significant area of research, with implications for both toxicology and pharmacology. Understanding how 2-Chloro-4-heptylphenol interacts with biological systems at a molecular level is a critical unexplored avenue. The integration of multi-omics technologies, such as transcriptomics, metabolomics, and proteomics, offers a powerful approach to comprehensively assess its bioactivity.

Recent studies on related compounds have demonstrated the utility of these techniques. For instance, transcriptome analysis of cells exposed to various halophenolic disinfection byproducts has revealed distinct gene expression patterns and highlighted the role of pathways like the MAPK signaling pathway in regulating biological responses. nih.gov Such analyses can uncover the molecular mechanisms underlying the cytotoxicity and endocrine-disrupting effects of these compounds. nih.gov Similarly, metabolomics has been effectively used to evaluate the toxicological effects of nonylphenol by identifying changes in metabolic profiles, particularly in glucose, lipid, and nucleic acid metabolism. metwarebio.comnih.gov These studies have successfully identified potential urinary biomarkers of toxicity, demonstrating the power of metabolomics in in-vivo assessments. nih.gov

Applying these multi-omics approaches to this compound could provide a systems-level understanding of its bioactivity. By examining changes across the genome, proteome, and metabolome, researchers can identify key molecular initiating events, adverse outcome pathways, and potential biomarkers of exposure. This comprehensive bioactivity profile would be invaluable for risk assessment and could also reveal potential therapeutic applications.

Table 1: Application of Multi-Omics in Assessing the Bioactivity of Related Phenolic Compounds

| Technology | Compound(s) Studied | Key Findings | Reference(s) |

| Transcriptome Analysis | Halophenolic Disinfection Byproducts (e.g., 2-chlorophenol, 2,4-dichlorophenol) | Revealed distinct grouping patterns of toxicity and identified differentially expressed genes involved in antioxidant, immune, and endocrine systems. | nih.gov |

| Transcriptome Analysis | Desulfitobacterium hafniense exposed to chlorophenols | Measured the transcript levels of four chlorophenol reductive dehalogenase genes, showing specific gene upregulation in response to different chlorophenols. | nih.gov |

| Metabolomics | Nonylphenol | Identified interference with glucose, lipid, and nucleic acid metabolism at low exposure levels and suggested potential urinary biomarkers. | metwarebio.comnih.gov |

| Metabolomics | 4-tert-Octylphenol | Revealed changes in purine (B94841) metabolism in mice, even at low doses. | wisdomlib.org |

| Proteomics | Organohalide-respiring bacteria | Integrative analysis of genomic, transcriptomic, and proteomic data has provided insights into the complex metabolic pathways of these organisms. | oup.com |

Potential Applications in Advanced Materials Science and Polymer Chemistry

Phenolic compounds have long been foundational in polymer chemistry, most notably in the production of phenol (B47542) formaldehyde (B43269) resins. wikipedia.org The specific substitutions on the phenol ring can impart unique properties to the resulting polymers. The combination of a chlorine atom and a heptyl group in this compound presents intriguing possibilities for its use in advanced materials science and polymer chemistry.

The presence of the heptyl group can enhance the polymer's hydrophobicity and flexibility, while the chlorine atom can increase its flame resistance and provide a site for further functionalization. Substituted phenols are known to be used in the synthesis of a variety of functional polymers. acs.orgoregonstate.edu For example, alkylphenol resins are prepared by condensing phenolic monomers with aldehydes, and the properties of these resins can be tailored by the choice of the alkylphenol. google.com Patents describe the use of various alkylphenols in creating resins for applications such as tackifiers in rubber compositions. google.com

The reactivity of the phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring offer multiple pathways for incorporating this compound into polymer backbones or as a pendant group. This could lead to the development of new polymers with tailored thermal stability, solubility, and mechanical properties. mdpi.com Furthermore, the field of functional polymers is actively exploring the use of diverse substituted phenols to create materials with specific catalytic or bioactive properties. nih.gov Research into the polymerization of this compound and its copolymerization with other monomers is a clear, unexplored avenue that could yield novel materials for a range of applications, from specialty coatings to advanced composites.

Table 2: Examples of Substituted Phenols in Polymer Science

| Substituted Phenol/Derivative | Application/Polymer Type | Key Feature/Advantage | Reference(s) |

| Various Alkylphenols | Alkylphenol-aldehyde resins | Used as tackifiers to improve the adhesive properties of rubber mixtures. | google.com |

| Phenol, Cresol, Xylenol | Alkylphenol resins (formaldehyde-free) | Condensation with long-chain alkyl aldehydes to create resins without formaldehyde. | google.com |

| Substituted Phenols | Polybenzoxazines | The position of substituents on the phenol ring affects the crosslink density and thermal stability of the resulting thermoset polymers. | mdpi.com |

| Substituted Phenols | Antioxidant Polymers | Enzymatic polymerization of substituted phenols to create polymers with potent antioxidant properties. | nih.gov |

| Halogenated Phenols | Functional Polymers | Halogen atoms can serve as reactive sites for post-polymerization modification to introduce diverse functionalities. | acs.orgunl.edu |

Development of Sustainable Production and Remediation Technologies for Halogenated Phenols

The increasing focus on green chemistry and environmental stewardship necessitates the development of sustainable methods for both the production and remediation of halogenated phenols. These represent critical research frontiers for compounds like this compound.

Sustainable Production

Traditional methods for halogenating phenols can involve harsh reagents and produce significant waste. globalscientificjournal.com Emerging research focuses on greener alternatives. One promising approach is the use of N-halosuccinimides in mechanochemical processes, which can offer a catalyst-free and solvent-minimal route to halogenated phenols with high regioselectivity. beilstein-journals.org Another green approach involves the use of hydrogen peroxide and ammonium (B1175870) halides in acetic acid, providing a more environmentally benign method for producing halogenated aromatic compounds. cdnsciencepub.com Furthermore, biocatalytic methods are being explored for the synthesis of substituted phenols. For example, enzymes like tyrosinase can be used for the ortho-hydroxylation of alkylphenols, and engineered oxidases can selectively oxidize alkylphenols. acs.orgmdpi.com The development of a selective and efficient biocatalytic or green chemistry route for the synthesis of this compound is a key unexplored area.

Remediation Technologies

Given the potential toxicity and persistence of halogenated phenols in the environment, effective remediation technologies are crucial. Bioremediation, which utilizes microorganisms to degrade pollutants, is a particularly promising and eco-friendly approach. d-nb.info

Numerous bacterial and fungal species have been identified that can degrade chlorophenols. Bacteria often utilize these compounds as a sole source of carbon and energy, breaking them down through various metabolic pathways. d-nb.infojyu.firesearchgate.netnih.gov Fungi, particularly white-rot and brown-rot fungi, have also demonstrated the ability to degrade a wide range of chlorophenols, often through the action of powerful extracellular enzymes like laccases and peroxidases. nih.govmdpi.comnih.govoup.com The mechanisms of degradation can involve hydroxylation, dechlorination, and ring cleavage. nih.govmdpi.com

In addition to bioremediation, advanced oxidation processes (AOPs) offer another effective means of removing halogenated phenols from water. rsc.org Techniques such as UV/H₂O₂ and UV/persulfate systems generate highly reactive radicals that can efficiently degrade these recalcitrant compounds. rsc.orgnih.govkirj.ee The combination of photocatalysis with enzymatic processes is also an emerging area, potentially offering enhanced degradation and detoxification. nih.gov Investigating the efficacy of these various remediation technologies for this compound is a vital research avenue to ensure its environmental safety.

Table 3: Overview of Remediation Technologies for Halogenated Phenols

| Technology | Method/Organism | Mechanism/Key Feature | Target Compounds | Reference(s) |

| Bacterial Bioremediation | Indigenous degrader bacteria | Aerobic mineralization, with the pcpB gene encoding a key enzyme. | Higher chlorinated phenols (PCP, TeCP) | jyu.fi |

| Bacterial Bioremediation | Ralstonia pickettii, Rhodococcus opacus | Utilization as sole carbon and energy source. | Monochlorophenols | d-nb.info |

| Fungal Bioremediation | Ganoderma lucidum (white-rot fungus) | Laccase-catalyzed polymerization and detoxification. | Dichlorophenols, Trichlorophenols | mdpi.comnih.gov |

| Fungal Bioremediation | Tritirachium sp. (marine-derived fungus) | Expression of extracellular catechol 1,2-dioxygenase, leading to dechlorination and ring cleavage. | 2,4-Dichlorophenol | nih.gov |

| Advanced Oxidation Process (AOP) | UV/Persulfate (PDS) & UV/H₂O₂ | Generation of sulfate (B86663) (SO₄˙⁻) and hydroxyl (HO˙) radicals for rapid degradation. | Bromophenols, Chlorophenols | rsc.org |

| Advanced Oxidation Process (AOP) | Vacuum-UV (VUV) System | Combined direct photolysis and hydroxyl radical oxidation for efficient degradation and dechlorination. | 2-Chlorophenol and other halophenols | nih.gov |

| Photocatalytic-Enzymatic Process | Immobilized Horseradish Peroxidase (HRP) on TiO₂ | UVB activation of TiO₂ photocatalysis, which in turn activates the HRP enzyme for degradation. | Pentachlorophenol, Pentabromophenol | nih.gov |

Q & A

Q. What analytical methods are recommended for quantifying 2-Chloro-4-heptylphenol in environmental samples?

Methodological Answer :

- GC/MS-SIM with Derivatization : Solid-phase extraction (SPE) using divinylbenzene-based cartridges followed by acetone elution and ethylation derivatization enables precise quantification at trace levels. This method, validated for structurally similar chlorophenols (e.g., 4-chloro-2-methylphenol), achieves detection limits of <1 µg/L in water matrices .

- HPLC-UV : Reverse-phase chromatography with C18 columns and UV detection at 280 nm is suitable for high-purity lab-synthesized samples. Optimize mobile phase composition (e.g., acetonitrile:water 70:30) to resolve co-eluting phenolic derivatives .

Q. How can researchers assess the acute toxicity of this compound using in vitro models?

Methodological Answer :

- Cell Viability Assays : Use mammalian cell lines (e.g., HepG2 or RAW 264.7) with MTT or resazurin assays. Dose-response curves (0.1–100 µM) over 24–48 hours can determine IC50 values. Include positive controls (e.g., 2-chlorophenol, IC50 ~50 µM ) for comparative toxicity profiling .

- Microbial Toxicity : Evaluate inhibition of Vibrio fischeri bioluminescence (Microtox assay) for rapid ecotoxicological screening .

Q. What purification strategies ensure high-purity synthesis of this compound?

Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate chlorinated byproducts. Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 24 hours. Purity >98% can be confirmed by melting point (mp ~85–87°C, extrapolated from 2-chlorophenol derivatives ).

Advanced Research Questions

Q. How can experimental design address discrepancies in reported biodegradation rates of this compound?

Methodological Answer :

- Variable Standardization : Control pH (6.5–7.5), temperature (25–30°C), and microbial consortia (e.g., Pseudomonas spp.) to minimize study-to-study variability. Use isotopically labeled this compound (e.g., ¹³C-labeled) for precise tracking of degradation pathways .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate factors (e.g., dissolved oxygen, organic carbon) causing rate discrepancies. Reference EPA High Production Volume (HPV) data collection protocols for cross-study comparability .

Q. What computational approaches predict the environmental fate of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps to predict reactivity in oxidative environments (e.g., hydroxyl radical attacks). Becke’s gradient-corrected functional (e.g., B88) provides accurate asymptotic behavior for exchange-energy approximations .

- QSAR Modeling : Use logP (estimated ~3.8) and molecular descriptors (e.g., polar surface area) to predict bioaccumulation potential (BCF) and soil adsorption coefficients (Koc) .

Q. How can researchers resolve contradictions in bioaccumulation data across trophic levels?

Methodological Answer :

- Trophic Magnification Studies : Conduct mesocosm experiments with algae (Chlorella vulgaris), daphnia, and fish (Danio rerio). Measure BCFs using LC-MS/MS and apply stable isotope analysis (δ¹⁵N) to quantify biomagnification factors (BMFs) .

- Controlled Exposure Regimens : Compare pulsed vs. continuous exposure modes to assess kinetic bioaccumulation thresholds. Use Akaike Information Criterion (AIC) to evaluate model fits for conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.